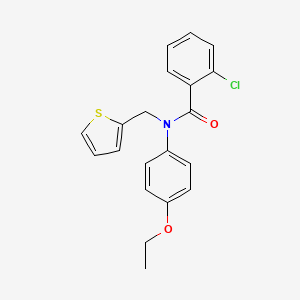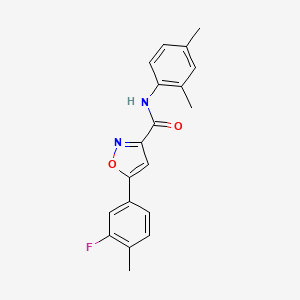
2-chloro-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CHLORO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzamide core substituted with a chloro group, an ethoxyphenyl group, and a thiophen-2-ylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-CHLORO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-CHLORO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Ethoxyphenyl)benzamide: Lacks the chloro and thiophen-2-ylmethyl groups.
2-Chloro-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(Thiophen-2-ylmethyl)benzamide: Lacks the chloro and ethoxyphenyl groups.
Uniqueness
2-CHLORO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzamides.
Propriétés
Formule moléculaire |
C20H18ClNO2S |
|---|---|
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
2-chloro-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18ClNO2S/c1-2-24-16-11-9-15(10-12-16)22(14-17-6-5-13-25-17)20(23)18-7-3-4-8-19(18)21/h3-13H,2,14H2,1H3 |
Clé InChI |
WGBIJCAZZQVOFY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B14983577.png)
![(5Z)-5-[5-(2,5-dimethoxyphenyl)pyrazolidin-3-ylidene]-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14983580.png)
![2-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14983588.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B14983589.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14983609.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B14983619.png)

![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14983628.png)
![1-benzyl-4-[(4-chlorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14983629.png)
![N-benzyl-2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B14983634.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14983635.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B14983643.png)
![N-[2-(tert-butylsulfanyl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983654.png)
